molecular formula C18H23N3O5S2 B2672686 4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-07-4

4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2672686
CAS No.: 683762-07-4
M. Wt: 425.52
InChI Key: WQZXCENUBVFHQK-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C18H23N3O5S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

4-(N-butyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide and similar aromatic sulfonamide inhibitors have been extensively studied for their role in inhibiting carbonic anhydrases (CA), crucial enzymes in many physiological processes. Studies have shown that these compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50) against various CA isoenzymes, highlighting their potential in medical and biochemical research (Supuran, Maresca, Gregáň, & Remko, 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of such sulfonamide compounds, including derivatives and related structures, have been a focal point of research. This includes studies on their crystal structure, molecular conformation, and hydrogen bonding patterns, which are crucial for understanding their interaction with biological targets and their potential applications in drug design and other scientific fields (Etsè, Zaragoza, & Pirotte, 2019).

Material Science Applications

In material science, these compounds have been investigated for their role in the synthesis of novel polymers and composite materials. Research has explored the creation of polysulfone composite membranes using sulfonamide derivatives, examining their properties such as salt rejection, water flux, and antifouling properties. This has implications for applications in desalination and water treatment technologies (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Biological Activity and Medicinal Chemistry

The biological activity of sulfonamide derivatives, including their antibacterial and antifungal properties, is a significant area of research. Studies have characterized various sulfanilamide derivatives, exploring their molecular structure and properties, and assessing their potential as therapeutic agents (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Chemosensors and Imaging

Research has also delved into the development of chemosensors using sulfonamide compounds. These sensors can selectively detect specific ions and have applications in environmental monitoring and live cell imaging, demonstrating the versatility of sulfonamide derivatives in analytical chemistry (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S2/c1-3-4-13-21(2)28(25,26)17-9-5-14(6-10-17)18(22)20-15-7-11-16(12-8-15)27(19,23)24/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZXCENUBVFHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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